methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Overview
Description
The compound contains several functional groups, including a thiazolidine ring, a furan ring, and a benzoate ester. The thiazolidine ring is a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The benzoate ester is derived from benzoic acid and an alcohol .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound . The furan ring and the benzoate ester could be introduced in subsequent steps, although the exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the furan ring, and the benzoate ester . The exact geometry and conformation of the molecule would depend on the specific arrangement of these groups and the presence of any substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazolidine ring, the furan ring, and the benzoate ester . The thiazolidine ring could potentially undergo reactions at the nitrogen or sulfur atoms, or at the carbon atoms of the ring . The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The benzoate ester could potentially be hydrolyzed to yield benzoic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors influencing its properties could include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .Safety and Hazards
Future Directions
The study of compounds containing thiazolidine rings is an active area of research, and new methods for their synthesis and applications in various fields are continually being explored . This compound, with its combination of a thiazolidine ring, a furan ring, and a benzoate ester, could potentially be of interest in this context .
Properties
IUPAC Name |
methyl 2-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-26-21(25)17-10-6-5-9-16(17)18-12-11-15(27-18)13-19-20(24)23(22(28)29-19)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKZJQBERNVRZ-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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